molecular formula C15H34Si B14212124 Silane, trimethyl(1-methylundecyl)- CAS No. 543717-17-5

Silane, trimethyl(1-methylundecyl)-

Cat. No.: B14212124
CAS No.: 543717-17-5
M. Wt: 242.52 g/mol
InChI Key: RBEBVNBXUHXESQ-UHFFFAOYSA-N
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Description

Silane, trimethyl(1-methylundecyl)- is an organosilicon compound with the molecular formula C15H34Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This particular compound features a trimethylsilyl group attached to a 1-methylundecyl chain, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(1-methylundecyl)- typically involves the hydrosilylation of 1-methylundecene with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions generally include:

    Temperature: 50-100°C

    Pressure: Atmospheric or slightly elevated

    Solvent: Toluene or other non-polar solvents

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl(1-methylundecyl)- follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized catalyst systems are employed to enhance yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(1-methylundecyl)- undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.

    Reduction: Catalysts like palladium or platinum are employed.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes

    Reduction: Alkanes or other reduced products

    Substitution: Various substituted silanes

Scientific Research Applications

Silane, trimethyl(1-methylundecyl)- finds applications in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, trimethyl(1-methylundecyl)- involves its ability to donate hydride ions or act as a radical initiator. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilane
  • Triethylsilane
  • Triphenylsilane

Uniqueness

Silane, trimethyl(1-methylundecyl)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. Compared to other silanes, it offers enhanced hydrophobicity and flexibility, making it suitable for specialized applications in coatings and surface treatments.

Properties

CAS No.

543717-17-5

Molecular Formula

C15H34Si

Molecular Weight

242.52 g/mol

IUPAC Name

dodecan-2-yl(trimethyl)silane

InChI

InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-14-15(2)16(3,4)5/h15H,6-14H2,1-5H3

InChI Key

RBEBVNBXUHXESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)[Si](C)(C)C

Origin of Product

United States

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